1,2-Dibromohexane
Overview
Description
1,2-Dibromohexane is an organic compound with the molecular formula C₆H₁₂Br₂. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a six-carbon chain. This structure makes it a valuable intermediate in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
1,2-Dibromohexane is a chemical compound with the formula C6H12Br2. It primarily targets organic compounds with double bonds, such as alkenes . The bromine atoms in this compound are highly reactive and can add across the double bond of alkenes in a process known as bromination .
Mode of Action
The mode of action of this compound involves a reaction mechanism known as electrophilic addition . In this process, the bromine atoms of this compound interact with the double bond of the target compound, leading to the formation of a new compound with bromine atoms added across the double bond . This reaction changes the structure and properties of the target compound .
Biochemical Pathways
The compound’s ability to react with double bonds suggests that it could potentially interfere with biochemical pathways involving unsaturated organic compounds . The downstream effects of such interference would depend on the specific pathway and the role of the affected compound within that pathway.
Result of Action
The primary result of this compound’s action is the bromination of target compounds . This can lead to changes in the target compound’s structure and properties, potentially altering its function within biochemical pathways . The specific molecular and cellular effects would depend on the identity of the target compound and its role within the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive species could compete with this compound for reaction with target compounds. Additionally, factors such as temperature and pH could potentially influence the rate and extent of the bromination reaction
Biochemical Analysis
Biochemical Properties
1,2-Dibromohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further react with cellular biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of glutathione S-transferase, an enzyme involved in detoxification processes . This inhibition can result in the accumulation of toxic intermediates and subsequent cellular damage. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into more reactive species over time, leading to prolonged cellular stress and damage . In both in vitro and in vivo studies, the temporal effects of this compound are closely monitored to understand its long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minimal cellular damage. At higher doses, this compound can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. These studies are crucial for determining safe exposure levels and understanding the toxicological profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further conjugated with glutathione . This conjugation process is essential for the detoxification and subsequent excretion of this compound. The metabolic pathways of this compound also involve interactions with other cofactors and enzymes that modulate its metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and toxicity. Understanding the transport and distribution of this compound is crucial for predicting its cellular effects and potential risks.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress. The subcellular localization of this compound is a key factor in understanding its biochemical and toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromohexane can be synthesized through the bromination of hexane. The process involves the addition of bromine (Br₂) to hexane in the presence of a catalyst or under specific reaction conditions. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild conditions without the need for a catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by the direct bromination of hexane using bromine in the presence of light or a radical initiator. This method ensures high yields and purity of the final product. The reaction is typically carried out in a controlled environment to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Reduction Reactions: The compound can be reduced to hexane by using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products:
Substitution: Hexanediol.
Elimination: Hexene.
Reduction: Hexane.
Scientific Research Applications
1,2-Dibromohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
1,2-Dibromoethane: Similar in structure but with a shorter carbon chain.
1,2-Dibromobutane: Similar in structure but with a four-carbon chain.
1,6-Dibromohexane: Similar in molecular formula but with bromine atoms at the terminal positions.
Uniqueness: 1,2-Dibromohexane is unique due to its specific positioning of bromine atoms on adjacent carbons in a six-carbon chain. This configuration allows for distinct reactivity patterns compared to its analogs, making it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
1,2-dibromohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUUANNAZVEWHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883511 | |
Record name | Hexane, 1,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624-20-4 | |
Record name | 1,2-Dibromohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1,2-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1,2-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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